Quinoline-8-carbohydrazide
Description
Quinoline-8-carbohydrazide (CAS: 85949-81-1) is a quinoline derivative with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . The compound features a quinoline core substituted at the 8-position with a carbohydrazide (-CONHNH₂) functional group. Key properties include a hydrogen bond donor count of 2, acceptor count of 3, and a moderate lipophilicity (XLogP3: 0.7) .
Properties
IUPAC Name |
quinoline-8-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUAPCFXNMTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434111 | |
| Record name | Quinoline-8-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85949-81-1 | |
| Record name | Quinoline-8-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-8-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of quinoline-8-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinoline-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-8-carboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: Quinoline-8-carboxaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Quinoline derivatives, including Q8C, are characterized by a bicyclic structure that combines a benzene ring with a pyridine ring. The presence of functional groups in these compounds allows for various chemical modifications, enhancing their biological properties. Recent advancements in synthetic methodologies have facilitated the development of Q8C and its derivatives through techniques such as:
- Microwave-Assisted Synthesis : This method has been employed to create various substituted quinoline derivatives, improving yields and reaction times significantly .
- Copper-Catalyzed Reactions : The use of copper catalysts in azide-alkyne cycloaddition reactions has led to the efficient synthesis of quinoline derivatives with enhanced pharmacological profiles .
Biological Activities
Quinoline-8-carbohydrazide exhibits a range of biological activities, making it a promising candidate for drug discovery. Key applications include:
- Anticancer Activity : Q8C has shown potential as a modulator of pyruvate kinase muscle isoform 2 (PKM2), an enzyme involved in cancer metabolism. Studies have indicated that certain derivatives can selectively reduce pyruvate levels in cancer cells while exhibiting cytotoxicity towards tumor cells .
- Antiviral Properties : Research has identified Q8C analogs as effective agents against various viral infections, including enteroviruses. For instance, specific quinoline derivatives have demonstrated potent antiviral activity against enterovirus D68 (EV-D68), indicating their potential use in treating viral infections .
- Antimicrobial Effects : Q8C and its derivatives have been evaluated for their antibacterial properties. Compounds derived from Q8C have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility as broad-spectrum antimicrobial agents .
Anticancer Research
A study focused on the synthesis of 8-quinolinesulfonamide derivatives revealed that these compounds exhibited significant anticancer activity against multiple cancer cell lines, including melanoma and lung cancer. The most promising derivative demonstrated IC50 values lower than those of standard chemotherapeutics, highlighting the potential of Q8C-based compounds in cancer therapy .
Antiviral Applications
In the context of antiviral research, a series of quinoline analogues were synthesized and screened for activity against EV-D68. One particular compound displayed remarkable potency, suggesting that modifications to the quinoline structure can enhance antiviral efficacy .
Antimicrobial Studies
Research on hybrid molecules combining Q8C with established antibiotics has shown improved antibacterial activity compared to the parent compounds alone. These hybrids exhibited lower minimum inhibitory concentrations (MICs) against resistant bacterial strains, indicating their potential as novel treatments for antibiotic-resistant infections .
Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Pathogen/Cancer Type | IC50/MIC Values |
|---|---|---|---|
| Anticancer | 8-quinolinesulfonamide | Melanoma, Lung Cancer | ≤ 10 µM |
| Antiviral | Quinoline Analog | Enterovirus D68 | Potent Activity |
| Antimicrobial | Hybrid Antibiotic | Gram-positive/negative | 4–16 µg/mL |
Mechanism of Action
The mechanism of action of quinoline-8-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth. The specific pathways involved depend on the particular biological target and the context of its use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The 8-position of quinoline can be modified with diverse substituents, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Chelation Capacity: 8-Hydroxyquinoline and this compound exhibit strong metal-binding properties due to their hydroxyl and hydrazide groups, respectively. 8-HQ is widely used in analytical chemistry for metal ion detection , while the hydrazide group in this compound may enable selective enzyme inhibition .
- Reactivity: The sulfonohydrazide derivative (SO₂NHNH₂) shows enhanced electrophilicity, contributing to its antimicrobial activity . In contrast, the ethyl ester (COOEt) is more lipophilic, favoring membrane permeability .
Biological Activity
Quinoline-8-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and antitubercular applications. This article synthesizes recent findings regarding the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their broad spectrum of biological activities. The 8-position substitution on the quinoline ring often enhances its pharmacological properties. Recent studies have demonstrated that modifications at this position can lead to compounds with improved selectivity and potency against various disease states, particularly cancer and infectious diseases.
Anticancer Activity
Recent research highlights this compound's potential as an anticancer agent. A study conducted by Ning et al. identified a series of quinoline derivatives that exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism of action appears to involve modulation of pyruvate kinase muscle isoform 2 (PKM2), which is crucial for cancer cell metabolism and proliferation .
Case Study: Cytotoxicity Assessment
In vitro assays revealed that this compound derivatives demonstrated IC50 values ranging from 0.1 µg/mL to 200 µg/mL across various cancer cell lines. Notably, compound 9a showed a marked reduction in cell viability in A549 cells, indicating a high anti-proliferative effect (Table 1).
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 9a | A549 (Lung Cancer) | 0.5 | PKM2 Modulation |
| 9a | MDA-MB-231 | 1.2 | PKM2 Modulation |
| 9a | U87-MG (Glioblastoma) | 1.5 | PKM2 Modulation |
Table 1: Cytotoxicity of this compound Derivatives
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. The compound exhibits notable activity against various bacterial strains and has been explored for its potential as an antibacterial agent. Studies indicate that quinoline-based hydrazones possess enhanced permeability across bacterial membranes due to their unique structural properties .
Antitubercular Activity
In addition to its anticancer effects, this compound has shown promise as an antitubercular agent. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis comparable to or better than standard treatments like rifampicin and isoniazid .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is critical for understanding its biological efficacy. Modifications at the 8-position have been shown to significantly influence the compound's interaction with target proteins such as PKM2 and bacterial enzymes, enhancing both selectivity and potency .
Key Findings from SAR Studies
- Hydrophobicity : Increased hydrophobic character enhances cellular uptake.
- Substituent Effects : Electron-withdrawing groups at specific positions improve binding affinity.
- Chain Length : The length of substituents affects the overall activity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
